molecular formula C22H18BrNO4 B4985708 METHYL 4-(3-BROMO-4-METHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE

METHYL 4-(3-BROMO-4-METHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE

Cat. No.: B4985708
M. Wt: 440.3 g/mol
InChI Key: APEWJGONSPQPJC-UHFFFAOYSA-N
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Description

METHYL 4-(3-BROMO-4-METHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indeno[1,2-b]pyridine derivatives

Preparation Methods

The synthesis of METHYL 4-(3-BROMO-4-METHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE typically involves multi-step reactions starting from readily available starting materials. The synthetic route often includes:

    Friedel-Crafts Acylation: This step introduces the acyl group into the aromatic ring.

    Cyclization: Formation of the indeno[1,2-b]pyridine core through cyclization reactions.

    Bromination and Methoxylation: Introduction of bromine and methoxy groups at specific positions on the aromatic ring.

    Esterification: Formation of the methyl ester group.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

METHYL 4-(3-BROMO-4-METHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

    Coupling Reactions: Suzuki-Miyaura coupling can be used to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate.

Scientific Research Applications

METHYL 4-(3-BROMO-4-METHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and anti-inflammatory agent.

    Biology: The compound is used in biological assays to study its effects on various cellular pathways.

    Material Science: It is explored for its potential use in organic electronics and photonics due to its unique structural properties.

Mechanism of Action

The mechanism of action of METHYL 4-(3-BROMO-4-METHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to METHYL 4-(3-BROMO-4-METHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE include other indeno[1,2-b]pyridine derivatives. These compounds share a similar core structure but differ in the substituents attached to the aromatic rings. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.

Properties

IUPAC Name

methyl 4-(3-bromo-4-methoxyphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrNO4/c1-11-17(22(26)28-3)18(12-8-9-16(27-2)15(23)10-12)19-20(24-11)13-6-4-5-7-14(13)21(19)25/h4-10,18,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEWJGONSPQPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OC)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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